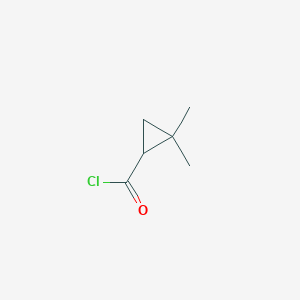![molecular formula C7H10N2 B1311736 5,6,7,8-Tetrahydroimidazo[1,2-a]piridina CAS No. 34167-66-3](/img/structure/B1311736.png)
5,6,7,8-Tetrahydroimidazo[1,2-a]piridina
Descripción general
Descripción
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary targets of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine are Gαq proteins and fibrinogen receptors . Gαq proteins are a type of G protein involved in intracellular signaling, while fibrinogen receptors play a crucial role in blood clotting.
Mode of Action
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine has been found to preferentially silence Gαq proteins . This means it inhibits the activity of these proteins, thereby affecting the signaling pathways they are involved in. Additionally, the compound suppresses the bonding of fibrinogen with its respective receptor , which can influence blood clotting processes.
Biochemical Pathways
Given its targets, it likely impacts pathways related tointracellular signaling (via Gαq proteins) and blood clotting (via fibrinogen receptors) .
Result of Action
The action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine leads to a variety of molecular and cellular effects. For instance, its inhibition of Gαq proteins can disrupt normal cell signaling . Its suppression of fibrinogen receptor bonding can affect blood clotting . Moreover, it has been found to have antibacterial activity , with certain derivatives showing excellent activity against E. coli and S. aureus .
Análisis Bioquímico
Biochemical Properties
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . For instance, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives have demonstrated significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus . The nature of these interactions often involves the binding of the compound to the active sites of bacterial enzymes, thereby inhibiting their function and preventing bacterial proliferation.
Cellular Effects
The effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, the antibacterial activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is attributed to its ability to inhibit bacterial enzymes, thereby disrupting bacterial cell wall synthesis and leading to cell death .
Temporal Effects in Laboratory Settings
The temporal effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine can maintain its biological activity over extended periods, making it a reliable compound for biochemical research .
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce inflammation and bacterial infections without causing significant adverse effects . At high doses, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver, where it undergoes enzymatic transformations to form metabolites that are excreted from the body . The metabolic pathways of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine involve oxidation, reduction, and conjugation reactions, which are catalyzed by liver enzymes such as cytochrome P450 .
Transport and Distribution
The transport and distribution of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is critical for its activity and function. This compound is known to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine to specific subcellular locations is facilitated by targeting signals and post-translational modifications that direct its transport to these compartments . The localization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine within these compartments allows it to interact with specific biomolecules, thereby exerting its biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves the reaction of substituted α-amino acid alkyl esters with dialkyl but-2-ynedioate in the presence of triethylamine. This reaction yields active β-enamino esters, which then react with aromatic aldehydes and malononitrile to form the desired tetrahydroimidazo[1,2-a]pyridine derivatives .
Another method involves a one-pot three-component condensation of corresponding aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine. This electro-synthesis process is carried out in a propanol medium with sodium bromide as the electrolyte, resulting in good to excellent yields of tetrahydroimidazo[1,2-a]pyridine derivatives .
Industrial Production Methods
Industrial production methods for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: This compound shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: This compound features a pyrazine ring fused with an imidazole ring.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is unique due to its specific ring structure and the versatility it offers in the synthesis of various biologically active molecules. Its derivatives have shown promising activities in different therapeutic areas, making it a valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-5-9-6-4-8-7(9)3-1/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRGXYWEHFENBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CN=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433668 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34167-66-3 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34167-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)






